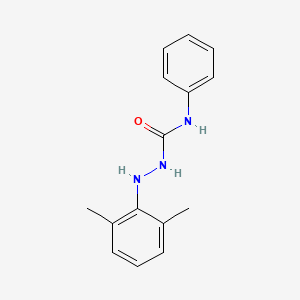
Hydrazinecarboxamide, 2-(2,6-dimethylphenyl)-N-phenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hydrazinecarboxamide, 2-(2,6-dimethylphenyl)-N-phenyl- is a chemical compound with the molecular formula C11H17N3O It is a member of the hydrazinecarboxamide family, characterized by the presence of a hydrazine group bonded to a carboxamide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Hydrazinecarboxamide, 2-(2,6-dimethylphenyl)-N-phenyl- typically involves the amidation of carboxylic acid substrates. This process can be carried out using both catalytic and non-catalytic methods. Catalytic amidation often employs reagents such as 2,4,6-tris-(2,2,2-trifluoroethoxy)-[1,3,5]triazine, which activates the carboxylic acid, facilitating the formation of the amide bond . Non-catalytic amidation can also be achieved through direct reaction of the carboxylic acid with an amine under appropriate conditions .
Industrial Production Methods
Industrial production of Hydrazinecarboxamide, 2-(2,6-dimethylphenyl)-N-phenyl- may involve large-scale amidation processes, utilizing efficient catalytic systems to ensure high yields and purity. The choice of catalysts and reaction conditions is critical to optimize the production process and minimize by-products.
化学反応の分析
Types of Reactions
Hydrazinecarboxamide, 2-(2,6-dimethylphenyl)-N-phenyl- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in the reactions of Hydrazinecarboxamide, 2-(2,6-dimethylphenyl)-N-phenyl- include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., triazines). Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired reaction and product.
Major Products Formed
The major products formed from the reactions of Hydrazinecarboxamide, 2-(2,6-dimethylphenyl)-N-phenyl- depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce hydrazine derivatives.
科学的研究の応用
Hydrazinecarboxamide, 2-(2,6-dimethylphenyl)-N-phenyl- has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of amide bonds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of various chemical products, including pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of Hydrazinecarboxamide, 2-(2,6-dimethylphenyl)-N-phenyl- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
類似化合物との比較
Hydrazinecarboxamide, 2-(2,6-dimethylphenyl)-N-phenyl- can be compared with other similar compounds, such as:
Amitraz: A non-systemic acaricide and insecticide with a similar hydrazinecarboxamide structure.
2,6-Dimethylphenyl isothiocyanate: Used in the preparation of derivatized β-cyclodextrins and other chemical products.
These compounds share structural similarities but differ in their specific applications and mechanisms of action, highlighting the unique properties of Hydrazinecarboxamide, 2-(2,6-dimethylphenyl)-N-phenyl-.
特性
CAS番号 |
144268-80-4 |
|---|---|
分子式 |
C15H17N3O |
分子量 |
255.31 g/mol |
IUPAC名 |
1-(2,6-dimethylanilino)-3-phenylurea |
InChI |
InChI=1S/C15H17N3O/c1-11-7-6-8-12(2)14(11)17-18-15(19)16-13-9-4-3-5-10-13/h3-10,17H,1-2H3,(H2,16,18,19) |
InChIキー |
RRIAFAYXGFAGCF-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=CC=C1)C)NNC(=O)NC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


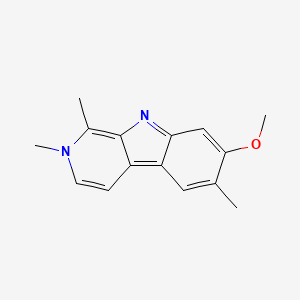
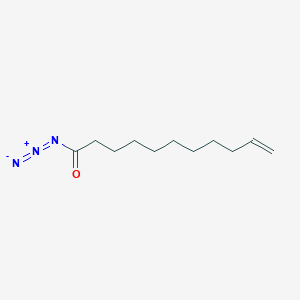
![Tris(4-methylphenyl)[(pyridin-2-yl)methyl]phosphanium perchlorate](/img/structure/B12565988.png)
![lithium;[3,5-bis(trimethylsilylmethyl)benzene-4-id-1-yl]methyl-trimethylsilane](/img/structure/B12565991.png)
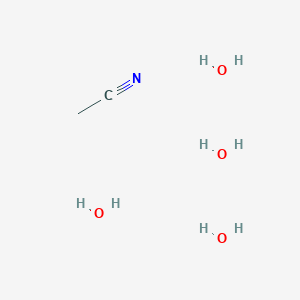
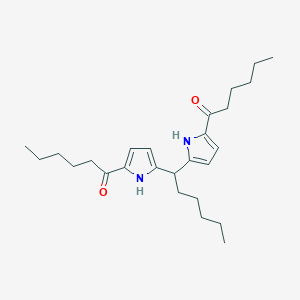
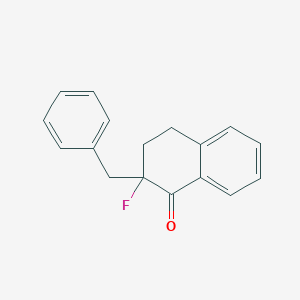

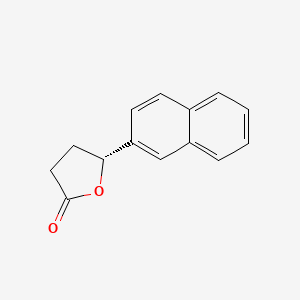

acetyl fluoride](/img/structure/B12566023.png)

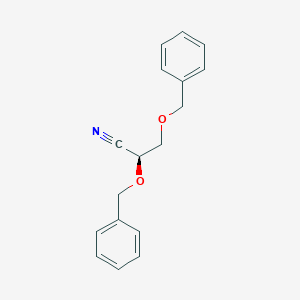
![2,4-Dimethyl-6-[(pyrrolidin-1-yl)methyl]-1,3,5-triazine](/img/structure/B12566035.png)
